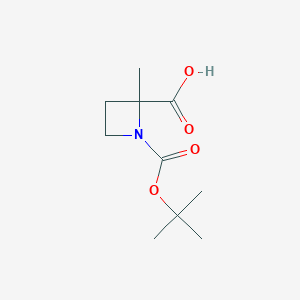

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEGSFBKYUXELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619083 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-77-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic α-amino acid analog of proline. Its rigid four-membered ring structure and the presence of a quaternary α-carbon center make it a valuable building block in medicinal chemistry and peptidomimetics. The incorporation of this moiety into peptides can induce specific secondary structures, such as γ-turns, thereby influencing their conformational properties and biological activity. This technical guide provides a comprehensive overview of the properties of this compound, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its application in peptide design.

Core Properties

This compound, often abbreviated as Boc-α-Me-Aze-OH, is a synthetic amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, facilitating its use in standard peptide synthesis protocols.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. It is important to note that much of the available detailed data pertains to the closely related, non-methylated analog, (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, which is provided for comparative purposes.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White solid/crystals | Inferred from related compounds |

| Stereoisomers | (2S)- and (2R)-enantiomers | [2] |

Table 2: Comparative Physicochemical Properties

| Property | This compound | (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid |

| CAS Number | 449758-77-4 (racemic), 1363402-35-0 ((2S)-isomer) | 51077-14-6 |

| Melting Point | Data not available | 105-110 °C |

| Boiling Point | Data not available | 339.14 °C (estimated) |

| Density | Data not available | 1.225 g/cm³ (estimated) |

| pKa | Data not available | 4.01 ± 0.20 (predicted) |

| Optical Activity | Data not available | [α]/D = -120.0±2.0°, c = 1 in methanol |

Table 3: Spectroscopic Data Comparison

| Spectroscopic Data | This compound | (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid |

| ¹H NMR | Data not available in literature | (300 MHz, CDCl₃) δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H) |

| ¹³C NMR | Data not available in literature | Data not readily available |

| Mass Spectrometry | Data not available in literature | Predicted [M+H]⁺: 202.1074 |

Synthesis and Experimental Protocols

The synthesis of enantiopure this compound is a multi-step process that involves the formation of the azetidine ring via intramolecular alkylation, followed by the resolution of diastereomeric amides.[2]

Synthesis Workflow

The overall synthetic strategy involves the preparation of a suitable precursor, formation of the four-membered ring, and subsequent functional group manipulation to yield the final product.

Caption: General workflow for the synthesis of Boc-α-Me-Aze-OH.

Detailed Experimental Protocol (Adapted from Literature)

The following is a representative, detailed protocol for the synthesis of enantiopure this compound, based on published methodologies.[2]

Step 1: Preparation of the Azetidine Precursor

-

To a solution of a suitable α-amino ester in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and an alkylating agent (e.g., a 1,3-dihaloalkane).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

-

Dissolve the precursor from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

The resulting crude azetidine derivative is used in the next step without further purification.

Step 3: Diastereomeric Resolution

-

Couple the racemic azetidine carboxylic acid with an enantiomerically pure chiral amine (e.g., (S)-phenylglycinol) using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA).

-

Separate the resulting diastereomeric amides by column chromatography on silica gel.

Step 4: Hydrolysis and Boc-Protection

-

Hydrolyze the separated diastereomeric amides under acidic or basic conditions to liberate the free amino acid.

-

Protect the nitrogen atom of the enantiomerically pure 2-methylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent (e.g., dioxane).

-

Acidify the reaction mixture and extract the final product, this compound, with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the pure product.

Applications in Drug Discovery and Peptide Design

The rigid azetidine ring of Boc-α-Me-Aze-OH serves to constrain the peptide backbone, making it a valuable tool for studying and controlling peptide conformation. Its primary application lies in its ability to induce γ-turns in peptides.[3][4]

Induction of γ-Turns in Peptides

A γ-turn is a three-residue turn in a peptide chain that is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. The incorporation of Boc-α-Me-Aze-OH at the i+1 position of a peptide sequence can promote the formation of a γ-turn.[4]

Caption: Logical flow of γ-turn induction by Boc-α-Me-Aze-OH.

This conformational control is crucial in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. By locking a peptide into a specific bioactive conformation, it is possible to improve its therapeutic properties.

Biological Implications of Azetidine-Containing Peptides

While specific biological data for peptides containing this compound are not extensively available, the parent compound, azetidine-2-carboxylic acid, is known to be a proline analog that can be misincorporated into proteins, leading to altered protein structure and function.[5] This highlights the potential for azetidine-containing compounds to interact with biological systems in unique ways. The conformational constraints imposed by the 2-methylazetidine-2-carboxylic acid moiety can be exploited to design peptides that target specific protein-protein interactions or enzyme active sites.

Safety and Handling

This compound is classified as an irritant.[6] Standard laboratory safety precautions should be followed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and peptide science. Its unique structural features allow for the precise control of peptide conformation, specifically promoting the formation of γ-turns. While detailed physicochemical and biological data for this specific compound are still emerging, the established synthetic routes and the known conformational effects of the azetidine ring underscore its potential for the development of novel peptidomimetics with tailored biological activities. Further research into the biological effects of peptides incorporating this constrained amino acid is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for N-Boc-2-methylazetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology emphasizes a practical and enantioselective approach, suitable for producing this quaternary amino acid with high optical purity. This guide consolidates information from established literature to provide detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

Azetidine-containing compounds are of significant interest in pharmaceutical research due to their unique conformational constraints, which can impart favorable pharmacological properties. N-Boc-2-methylazetidine-2-carboxylic acid, in particular, serves as a constrained α-amino acid analog. Its incorporation into peptide structures can induce specific secondary structures, such as γ-turns, and enhance metabolic stability. This guide details a robust synthetic route that employs a chiral auxiliary for the resolution of enantiomers, ensuring access to optically pure material.

Overall Synthesis Pathway

The synthesis of enantiopure N-Boc-2-methylazetidine-2-carboxylic acid can be achieved through a multi-step process. The key steps involve the formation of the azetidine ring via intramolecular alkylation, followed by the resolution of the racemic mixture using a chiral auxiliary, and finally, N-protection with a tert-butoxycarbonyl (Boc) group.

Figure 1: Overall workflow for the synthesis of N-Boc-2-methylazetidine-2-carboxylic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the key stages of the synthesis.

Synthesis of Racemic 2-Methylazetidine-2-carboxylic Acid

The initial steps focus on the construction of the core azetidine ring. A common strategy involves the intramolecular cyclization of a suitable precursor, which can be derived from readily available starting materials like γ-butyrolactone.

Protocol:

-

Bromination of γ-Butyrolactone: γ-Butyrolactone is treated with bromine (Br₂) in the presence of a catalyst such as red phosphorus or phosphorus tribromide (PBr₃) to yield α,γ-dibromobutyric acid.

-

Esterification: The resulting dibromoacid is then esterified, for example, with methanol in the presence of an acid catalyst, to produce the corresponding methyl ester.

-

Intramolecular Cyclization: The methyl α,γ-dibromobutyrate is then subjected to intramolecular cyclization. This is typically achieved by reaction with a primary amine, which serves as the nitrogen source for the azetidine ring. For the synthesis of the 2-methyl derivative, a modification of this route or an alternative starting material would be required to introduce the methyl group at the 2-position. An alternative approach involves the alkylation of an azetidine-2-carboxylate precursor.

Enantiomeric Resolution using (S)-Phenylglycinol

A crucial step in obtaining enantiopure material is the resolution of the racemic 2-methylazetidine-2-carboxylic acid. This can be effectively achieved by forming diastereomeric amides with a chiral auxiliary, such as (S)-phenylglycinol.[1]

Protocol:

-

Amide Coupling: The racemic 2-methylazetidine-2-carboxylic acid is coupled with (S)-phenylglycinol using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Diastereomer Separation: The resulting mixture of diastereomeric amides can be separated using flash column chromatography on silica gel.[1] The two diastereomers will exhibit different retention factors, allowing for their isolation.

-

Hydrolysis: The separated diastereomers are then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield the enantiomerically pure 2-methylazetidine-2-carboxylic acid.

N-Boc Protection

The final step is the protection of the secondary amine of the azetidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and for the preparation of building blocks for further elaboration.

Protocol:

-

Reaction with Boc Anhydride: The enantiopure 2-methylazetidine-2-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Base Addition: A base, typically sodium hydroxide or triethylamine, is added to the solution.

-

Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-Boc-protected product, which can be further purified by crystallization or chromatography if necessary.

Quantitative Data

The following table summarizes the reported yields for key steps in the synthesis of related azetidine carboxylic acids. It is important to note that the yields for the specific synthesis of N-Boc-2-methylazetidine-2-carboxylic acid may vary depending on the exact conditions and scale of the reaction.

| Step | Product | Reported Yield | Reference |

| Enantiomeric Resolution | Diastereomeric amides of 2-methyl-azetidine-2-carboxylic acid | 44% and 43% (overall) | [1] |

| Large-scale Synthesis | Optically active N-Boc-azetidine-2-carboxylic acid | 43% (overall) | [2] |

Logical Relationship of the Synthesis

The synthesis follows a logical progression from the construction of the racemic core structure to the separation of enantiomers and final protection.

Figure 2: Logical flow of the enantioselective synthesis.

Conclusion

The synthesis of N-Boc-2-methylazetidine-2-carboxylic acid presented in this guide provides a reliable and practical route for obtaining this valuable chiral building block. The key to this pathway is the effective resolution of enantiomers using a chiral auxiliary, which allows for the preparation of optically pure material essential for applications in drug discovery and peptide chemistry. The detailed protocols and summarized data serve as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

In-depth Technical Guide: (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The structure features a four-membered azetidine ring with a methyl group and a carboxylic acid group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(R)" designation indicates the stereochemistry at the chiral center (C2).

Chemical Structure:

Figure 1: 2D structure of (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1198339-37-5 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Canonical SMILES | CC1(CCN1C(=O)OC(C)(C)C)C(=O)O | [1] |

| InChI Key | HFEGSFBKYUXELG-SNVBAGLBSA-N | [1] |

| Synonyms | (2R)-1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid, 1-Boc-(R)-2-methyl-azetidine-2-carboxylic acid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | 4°C | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Complexity | 294 | [1] |

Experimental Protocols

Synthesis of Enantiopure 2-Methyl-azetidine-2-carboxylic Acid

A practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid has been reported by Couty et al.[3] This method involves the formation of the azetidine ring via intramolecular alkylation and subsequent resolution of the enantiomers.

Logical Workflow for the Synthesis of the Unprotected Core:

Figure 2: Logical workflow for the synthesis of the core amino acid.

The key steps outlined in the literature are:

-

Synthesis of a suitable precursor for intramolecular cyclization.

-

Intramolecular alkylation to form the azetidine ring, yielding racemic 2-methyl-azetidine-2-carboxylic acid.

-

Resolution of the enantiomers using a chiral resolving agent, such as (S)-phenylglycinol, to form diastereomeric amides.

-

Separation of the diastereomers by chromatography.

-

Hydrolysis of the separated diastereomers to yield the pure (R) and (S) enantiomers of 2-methyl-azetidine-2-carboxylic acid.[3] The absolute configuration of the enantiomers was confirmed by X-ray crystallography.[3]

N-Boc Protection

The N-Boc protection of the resulting (R)-2-methyl-azetidine-2-carboxylic acid can be achieved using standard procedures for amino acid protection.

General Protocol for N-Boc Protection: A general method for the N-Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]

Workflow for N-Boc Protection:

Figure 3: General workflow for the N-Boc protection of the amino acid.

Illustrative Experimental Procedure (based on similar transformations):

-

Dissolve (R)-2-methyl-azetidine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as sodium hydroxide or triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an acidic workup to neutralize the excess base and protonate the carboxylic acid.

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to obtain the final (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.

Applications in Drug Discovery and Development

Azetidine-containing compounds are of significant interest in drug discovery due to their unique conformational properties, which can impart favorable characteristics to drug candidates. The rigid azetidine scaffold can serve as a proline mimic, influencing the peptide backbone conformation and potentially enhancing biological activity and metabolic stability.

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules, including peptides and small molecule inhibitors. The Boc-protected nitrogen allows for its use in standard peptide synthesis protocols. The quaternary carbon center at the 2-position introduces a significant conformational constraint.

While specific biological activity data for (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is not widely published, the parent compound, azetidine-2-carboxylic acid, has been shown to be a proline analogue that can be incorporated into proteins in place of proline.[5][6] This can lead to protein misfolding and cellular stress.[5] The biological effects of the N-Boc protected and Cα-methylated derivative would likely differ significantly and would need to be evaluated in specific biological assays.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the interaction of (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid with specific signaling pathways or its detailed biological activity profile. Research in this area would be necessary to elucidate its potential as a modulator of biological processes. The general biological activity of the parent compound, L-azetidine-2-carboxylic acid, involves its misincorporation into proteins, which can trigger the unfolded protein response.[7]

Hypothetical Research Workflow for Biological Activity Screening:

Figure 4: A hypothetical workflow for investigating the biological activity.

Conclusion

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a chiral, conformationally constrained building block with potential applications in the development of novel therapeutics. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, its synthesis can be achieved through established methodologies. Further research is warranted to explore its biological activity and potential as a valuable tool in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid [ouci.dntb.gov.ua]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 5. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells | MDPI [mdpi.com]

- 6. Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its enantiomers, compounds of interest in medicinal chemistry and drug development due to their structural analogy to proline. This document details the synthesis, chiral resolution, and analytical characterization of these non-proteinogenic amino acids, alongside an exploration of their biological implications, particularly their role in inducing proteotoxic stress.

Core Concepts: Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid presents a significant chemical challenge due to the quaternary stereocenter. The primary strategies employed involve asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis:

A common approach to establishing the chiral center is through the diastereoselective alkylation of a chiral glycine enolate equivalent. One notable method utilizes a chiral auxiliary, such as pseudoephedrine, attached to a glycinamide. This chiral scaffold directs the methylation to a specific face of the enolate, leading to a high degree of stereocontrol. Subsequent hydrolysis of the amide and protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group yields the desired product.

Chiral Resolution:

Alternatively, a racemic mixture of 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid can be synthesized and subsequently resolved into its constituent enantiomers. This is typically achieved through:

-

Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base (e.g., (S)-phenylglycinol or an optically active amine) forms diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification regenerates the enantiomerically pure carboxylic acids.

-

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. The differential interaction of each enantiomer with the CSP leads to different retention times, enabling their isolation in high purity. Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino acids.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid with comprehensive quantitative data is not readily found in the literature, a generalized experimental workflow can be constructed based on established methodologies for similar compounds.

Generalized Asymmetric Synthesis Workflow:

Caption: Generalized workflow for the asymmetric synthesis.

Generalized Chiral Resolution Workflow:

Caption: Workflow for chiral resolution of the racemic mixture.

Data Presentation: Analytical Characterization

The characterization of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its enantiomer relies on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure and determine enantiomeric purity.

| Technique | Parameter | Expected Observation for (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons (singlet), and the diastereotopic methylene protons of the azetidine ring. The α-proton is absent. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the quaternary α-carbon, the methyl carbon, the carbons of the tert-butyl group, the carbonyl carbons of the Boc and carboxylic acid groups, and the methylene carbons of the azetidine ring. |

| Mass Spectrometry (ESI-MS) | m/z | Detection of the molecular ion [M+H]⁺ or [M-H]⁻ and characteristic fragmentation patterns, including the loss of the Boc group. |

| Chiral HPLC | Enantiomeric Excess (ee) | Baseline separation of the (S) and (R) enantiomers on a suitable chiral stationary phase, allowing for the quantification of enantiomeric purity. |

| Specific Rotation [α]D | Optical Activity | A specific, non-zero value for the rotation of plane-polarized light, indicating the presence of a single enantiomer. The sign (+ or -) depends on the enantiomer. |

Biological Implications: A Proline Mimic Inducing Proteotoxic Stress

Azetidine-2-carboxylic acid, the parent compound of the title molecule, is a known structural analog of the proteinogenic amino acid proline. This mimicry allows it to be mistakenly incorporated into proteins during translation, leading to a condition known as proteotoxic stress.

The misincorporation of azetidine-2-carboxylic acid can disrupt protein folding and function, triggering the Unfolded Protein Response (UPR) . The UPR is a cellular stress response pathway that aims to restore protein homeostasis in the endoplasmic reticulum (ER). However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to cell death.

Signaling Pathway of the Unfolded Protein Response (UPR):

Physicochemical Characteristics of Boc-2-methyl-Aze-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-tert-butoxycarbonyl-2-methyl-azetidine-2-carboxylic acid (Boc-2-methyl-Aze-OH). This unique, non-canonical amino acid is of growing interest in medicinal chemistry and drug discovery due to the conformational constraints imposed by the four-membered azetidine ring and the additional steric hindrance from the 2-methyl group. This guide details its chemical properties, provides established experimental protocols for its characterization, and explores its potential applications in drug development.

Core Physicochemical Data

| Property | Boc-Aze-OH (Experimental) | Boc-2-methyl-Aze-OH (Estimated) | Data Source/Justification |

| Molecular Formula | C9H15NO4 | C10H17NO4 | Addition of a CH2 group. |

| Molecular Weight | 201.22 g/mol [1] | 215.25 g/mol | Calculated based on molecular formula. |

| Melting Point | 105-110 °C | Expected to be slightly higher due to increased molecular weight and potentially altered crystal packing. | General principle of methyl substitution effect. |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | Expected to have similar solubility in organic solvents, potentially with slightly increased solubility in less polar solvents and decreased solubility in polar solvents. | Increased lipophilicity due to the methyl group. |

| pKa | ~4.0 (for the carboxylic acid) | Expected to be similar to Boc-Aze-OH, as the electronic effect of the 2-methyl group on the carboxylate is minimal. | Inductive effect of an alkyl group is small. |

| Appearance | White to off-white solid | White to off-white solid | Typical appearance for protected amino acids. |

Synthesis and Characterization

The synthesis of Boc-2-methyl-Aze-OH can be achieved through a multi-step process, beginning with the construction of the 2-methyl-azetidine-2-carboxylic acid core, followed by N-protection with the Boc group. A plausible synthetic route is outlined below.[2]

Synthetic Workflow

Caption: Synthetic pathway for Boc-2-methyl-Aze-OH.

Experimental Protocols for Characterization

The successful synthesis and purity of Boc-2-methyl-Aze-OH can be confirmed using standard analytical techniques for protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of the final compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Key signals to expect are:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

-

A singlet for the methyl group at the 2-position.

-

Multiplets for the diastereotopic protons of the azetidine ring.

-

A broad singlet for the carboxylic acid proton (if not exchanged with D2O).

-

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum. Diagnostic peaks include:

-

The quaternary carbon of the Boc group around 80 ppm.

-

The methyl carbons of the Boc group around 28 ppm.

-

The carbonyl carbon of the Boc group around 155 ppm.

-

The carboxylic acid carbonyl carbon around 170-180 ppm.

-

The quaternary carbon at the 2-position of the azetidine ring.

-

The methyl carbon at the 2-position.

-

Carbons of the azetidine ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Use electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]⁻ or in positive ion mode to observe the sodiated adduct [M+Na]⁺. The expected exact mass for C10H17NO4 can be calculated and compared with the experimental value.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

Protocol:

-

System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.

-

Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl functional groups.

-

Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Workflow for Physicochemical Characterization

References

Spectroscopic and Structural Elucidation of 1-Boc-2-methylazetidine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the constrained non-proteinogenic amino acid, 1-Boc-2-methylazetidine-2-carboxylic acid. This compound is of significant interest in medicinal chemistry and drug development due to its potential to induce specific secondary structures, such as γ-turns, in peptides. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized 1-Boc-2-methylazetidine-2-carboxylic acid are confirmed through a comprehensive analysis of its spectroscopic data. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-2-methylazetidine-2-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 1-Boc-2-methylazetidine-2-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data for 1-Boc-2-methylazetidine-2-carboxylic acid

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data for 1-Boc-2-methylazetidine-2-carboxylic acid

| m/z | Assignment |

| Data not available in search results |

It is important to note that while the synthesis of 2-methyl-azetidine-2-carboxylic acid has been reported, the specific spectroscopic data for its N-Boc protected form was not explicitly available in the public domain at the time of this search.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data would be collected in either positive or negative ion mode.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a synthesized compound like 1-Boc-2-methylazetidine-2-carboxylic acid is depicted in the following diagram.

Conformational Landscape of N-Boc-alpha-methylazetidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-alpha-methylazetidine-2-carboxylic acid is a constrained amino acid analogue of significant interest in medicinal chemistry and peptide design. Its rigid four-membered ring and chiral centers impose distinct conformational preferences that influence the structure and function of peptides and small molecule therapeutics. This technical guide provides an in-depth analysis of the conformational properties of N-Boc-alpha-methylazetidine-2-carboxylic acid, drawing upon established principles from related proline and azetidine analogues. We will explore the key conformational variables, including azetidine ring puckering and N-Boc rotational isomers, and detail the experimental and computational methodologies required for their characterization.

Introduction

Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, serves as a valuable building block in the development of peptidomimetics and bioactive compounds.[1][2][3] The incorporation of an alpha-methyl group and an N-tert-butoxycarbonyl (Boc) protecting group introduces additional steric and electronic factors that modulate the conformational landscape of the molecule. Understanding these conformational preferences is crucial for the rational design of molecules with desired biological activities. This guide will delve into the critical aspects of the conformational analysis of N-Boc-alpha-methylazetidine-2-carboxylic acid.

Key Conformational Features

The conformational flexibility of N-Boc-alpha-methylazetidine-2-carboxylic acid is primarily governed by two factors: the puckering of the azetidine ring and the rotational isomerism of the N-Boc group.

Azetidine Ring Puckering

Unlike the five-membered ring of proline which adopts distinct envelope and twist conformations, the four-membered azetidine ring is less puckered.[4] However, it can still exhibit a puckered conformation, and the degree of this puckering is influenced by the substituents on the ring. The puckering of the azetidine ring can be described by a puckering amplitude and phase. For substituted azetidines, two primary puckered conformations, often designated as endo and exo (or up and down), are possible, depending on the relative orientation of the substituents. The presence of the α-methyl group is expected to significantly influence the equilibrium between these puckered states.

N-Boc Rotational Isomerism

The amide bond between the Boc group and the azetidine nitrogen can exist in either a cis or trans conformation. The steric hindrance between the bulky tert-butyl group and the substituents on the azetidine ring, particularly the alpha-methyl group and the carboxylic acid, will play a significant role in determining the preferred rotational isomer. In solution, a dynamic equilibrium between the cis and trans isomers is often observed, which can be studied using NMR spectroscopy.

Quantitative Conformational Data

Table 1: Predicted Torsional Angles for Azetidine Ring Puckering

| Torsional Angle | Endo Conformer (Predicted, °) | Exo Conformer (Predicted, °) |

| C4-N1-C2-C3 | +10 to +20 | -10 to -20 |

| N1-C2-C3-C4 | -10 to -20 | +10 to +20 |

| C2-C3-C4-N1 | +10 to +20 | -10 to -20 |

| C3-C4-N1-C2 | -10 to -20 | +10 to +20 |

Table 2: Predicted Rotational Barrier for N-Boc Cis/Trans Isomerization

| Isomerization | Solvent | Predicted Energy Barrier (kcal/mol) |

| cis to trans | Chloroform | 15 - 20 |

| trans to cis | Chloroform | 18 - 23 |

| cis to trans | Water | 17 - 22 |

| trans to cis | Water | 20 - 25 |

Experimental and Computational Protocols

A comprehensive conformational analysis of N-Boc-alpha-methylazetidine-2-carboxylic acid would involve a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-alpha-methylazetidine-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming stereochemistry.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities. The presence or absence of specific NOE/ROE cross-peaks provides crucial information about the relative stereochemistry and preferred conformation (e.g., distinguishing between cis and trans N-Boc isomers).

-

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of conformational exchange, such as the interconversion between cis and trans N-Boc rotamers.

X-ray Crystallography

Protocol:

-

Crystallization: Grow single crystals of N-Boc-alpha-methylazetidine-2-carboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvent systems.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refined structure will provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the solid-state conformation.

Computational Modeling

Protocol:

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with force fields like MMFF or OPLS) to identify low-energy conformers.

-

Quantum Mechanical Calculations: Subject the low-energy conformers to geometry optimization and energy calculations using density functional theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G*) to obtain more accurate relative energies and geometric parameters.[5][6][7]

-

Solvent Effects: Incorporate the effects of solvent using implicit (e.g., PCM) or explicit solvent models to better reflect the conformational preferences in solution.

-

Calculation of NMR Parameters: Predict NMR chemical shifts and coupling constants from the calculated structures to compare with experimental data and validate the computational model.

Visualizations

Caption: Equilibrium between endo and exo puckered conformations of the azetidine ring.

Caption: Cis-trans rotational isomerism of the N-Boc protecting group.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of N-Boc-alpha-methylazetidine-2-carboxylic acid is a multifaceted endeavor that requires a synergistic approach, combining high-resolution experimental techniques with robust computational methods. The inherent rigidity of the azetidine ring, coupled with the steric demands of the N-Boc and alpha-methyl groups, leads to a distinct set of preferred conformations. A thorough understanding of this conformational landscape is paramount for leveraging this valuable building block in the design of novel peptides and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. The methodologies and conceptual frameworks presented in this guide provide a comprehensive roadmap for researchers engaged in the structural and functional characterization of this and related constrained amino acid analogues.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Azetidine Carboxylic Acid Derivatives as Proline Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique secondary amino acid, plays a critical role in protein structure and function, particularly in collagen synthesis and protein-protein interactions. Its rigid five-membered ring structure imposes significant conformational constraints on the polypeptide chain. Azetidine-2-carboxylic acid (AzeC), a naturally occurring non-proteinogenic amino acid, is a structural analog of proline, featuring a more constrained four-membered ring.[1] This structural difference makes AzeC and its derivatives powerful tools in chemical biology and drug discovery. When misincorporated into proteins in place of proline, these analogs can disrupt protein folding, induce cellular stress, and inhibit specific enzymes, offering therapeutic potential for a range of diseases, including cancer and fibrosis.[2][3] This technical guide provides a comprehensive overview of azetidine carboxylic acid derivatives as proline analogs, focusing on their mechanism of action, synthesis, and biological evaluation.

Mechanism of Action: Disrupting Protein Homeostasis

The primary mechanism by which L-azetidine-2-carboxylic acid exerts its biological effects is through its misincorporation into nascent polypeptide chains in place of proline.[4] This event is facilitated by the ability of prolyl-tRNA synthetase to recognize and activate AzeC.[5] The smaller, more rigid four-membered ring of azetidine imposes altered conformational constraints on the protein backbone compared to the five-membered ring of proline.[6] This structural perturbation can lead to several downstream consequences:

-

Protein Misfolding and Aggregation: The altered bond angles and reduced flexibility caused by the incorporation of AzeC can disrupt the proper folding of proteins, leading to the formation of non-functional or aggregated proteins.[7] This is particularly detrimental in proline-rich proteins like collagen, where the stability of the triple helix is compromised.[7]

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[8] The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[9] Activation of the UPR aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged or severe.[10]

-

Induction of Apoptosis and Autophagy: Chronic ER stress resulting from AzeC incorporation can activate pro-apoptotic pathways.[11] Furthermore, the UPR can also trigger autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates.[11]

Data Presentation: Quantitative Analysis of Azetidine Carboxylic Acid Derivatives

The following tables summarize key quantitative data for L-azetidine-2-carboxylic acid and other proline analogs, highlighting their inhibitory activities in various biological systems.

| Compound | Assay System | Target/Effect | IC50 | Reference |

| L-Azetidine-2-carboxylic acid | 450.1 murine mammary cancer cells | Growth inhibition | 7.6 µg/mL | [7] |

| L-Azetidine-2-carboxylic acid | Rabbit reticulocytes | L-[U-14-C]proline incorporation into hemoglobin | 1 mM (25% inhibition), 5 mM (58% inhibition), 10 mM (72% inhibition) | [5][11] |

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| L-tetrahydrofuroic acid | Proline Dehydrogenase (PRODH) | ~ 0.2–1.0 mM | [12] |

| N-formyl l-proline | Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | 100 µM | [13] |

| L-thiazolidine-4-carboxylate | Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | - | [13] |

| L-thiazolidine-2-carboxylate | Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | - | [13] |

| Cyclopentanecarboxylate | Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of azetidine carboxylic acid derivatives.

Synthesis of L-Azetidine-2-Carboxylic Acid

A common method for the asymmetric synthesis of L-azetidine-2-carboxylic acid involves the intramolecular alkylation of a chiral precursor derived from an inexpensive starting material.[12]

Materials:

-

(S)-(-)-α-methylbenzylamine

-

Ethyl bromoacetate

-

Sodium hydride

-

Appropriate solvents (e.g., THF, DMF)

-

Reagents for deprotection (e.g., H2, Pd/C)

Procedure:

-

N-Alkylation: React (S)-(-)-α-methylbenzylamine with ethyl bromoacetate in the presence of a base to form the corresponding N-substituted glycine ester.

-

Cyclization: Treat the N-substituted glycine ester with a strong base, such as sodium hydride, to induce intramolecular cyclization, forming the N-(α-methylbenzyl)azetidine-2-carboxylate.

-

Purification: Purify the cyclized product using column chromatography.

-

Deprotection: Remove the α-methylbenzyl protecting group by catalytic hydrogenation (H2, Pd/C) to yield L-azetidine-2-carboxylic acid.

-

Final Purification: Recrystallize the final product to obtain pure L-azetidine-2-carboxylic acid.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods should be optimized based on the detailed procedures found in the cited literature.[12]

Western Blot Analysis of ER Stress Markers

This protocol details the detection of key UPR proteins by Western blotting to assess the induction of ER stress.[14][15][16]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with the azetidine carboxylic acid derivative of interest. Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Thioflavin T Assay for Protein Aggregation

This assay is used to quantify the formation of protein aggregates based on the fluorescence of Thioflavin T (ThT) upon binding to β-sheet-rich structures.[11][17][18]

Materials:

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

-

Protein of interest

-

Azetidine carboxylic acid derivative

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM and filter through a 0.2 µm filter.

-

Prepare Reaction Mixture: In each well of a 96-well plate, combine the protein of interest, the azetidine carboxylic acid derivative at various concentrations, and ThT (final concentration typically 10-25 µM) in the phosphate buffer.

-

Incubation: Incubate the plate at 37°C with intermittent shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of protein aggregation.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][19][20]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the azetidine carboxylic acid derivative for the desired duration.

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Mandatory Visualizations

Signaling Pathway: The Unfolded Protein Response (UPR)

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow: Evaluating Azetidine Carboxylic Acid Derivatives

Caption: A typical experimental workflow for synthesizing and evaluating azetidine carboxylic acid derivatives.

Logical Relationship: Proline vs. Azetidine-2-Carboxylic Acid

Caption: Comparison of the structural and functional consequences of proline and AzeC incorporation into proteins.

References

- 1. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and structure determination of prolyl‐tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Functional Enrichment Analysis [cytoscape.org]

- 10. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioflavin T spectroscopic assay [assay-protocol.com]

- 12. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 18. bio-protocol.org [bio-protocol.org]

- 19. protocols.io [protocols.io]

- 20. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Azetidine-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing enantiomerically pure 2-substituted azetidine-2-carboxylic acids. These strained, four-membered heterocyclic amino acids are crucial building blocks in medicinal chemistry, offering unique conformational constraints in peptides and serving as key components in various bioactive molecules. This document details key methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis of these valuable compounds.

Diastereoselective α-Alkylation

A prevalent and effective strategy for introducing a substituent at the C2-position of the azetidine ring is the diastereoselective alkylation of a pre-formed azetidine-2-carboxylic acid derivative. This approach typically employs a chiral auxiliary attached to the nitrogen atom to control the stereochemical outcome of the alkylation.

One of the most successful methods involves the use of N-borane complexes of azetidine-2-carbonitriles. The temporary complexation of the azetidine nitrogen with borane enhances the acidity of the α-proton and directs the incoming electrophile.

Experimental Protocol: Diastereoselective α-Benzylation of an N-Borane Azetidine-2-Carbonitrile Complex[1][2][3]

This protocol describes the α-benzylation of the diastereomerically pure borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile.

Step 1: Preparation of the N-Borane Complex The starting N-((S)-1-arylethyl)azetidine-2-carbonitriles are prepared from the corresponding methyl esters. The methyl esters are first amidated with aqueous ammonia, followed by dehydration using trifluoroacetic anhydride and pyridine to yield the nitriles.[1] The diastereomerically pure nitrile is then complexed with a borane source (e.g., BH₃·SMe₂) to form the stable N-borane complex.

Step 2: Diastereoselective Alkylation To a solution of the diastereomerically pure borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex in anhydrous THF at -78 °C under an argon atmosphere, 1.2 equivalents of lithium diisopropylamide (LDA) are added dropwise. The mixture is stirred at this temperature for a specified time to allow for deprotonation. Subsequently, 1.3 equivalents of benzyl bromide are added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, and the product is extracted and purified by chromatography.

Step 3: Deprotection The N-((S)-1-(4-methoxyphenyl)ethyl) chiral auxiliary can be removed by treatment with trifluoroacetic acid (TFA) to yield the optically active 2-benzylazetidine-2-carbonitrile.[1]

Quantitative Data for Diastereoselective α-Alkylation

| Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Benzyl bromide | LDA | 72 (2S,1'S) + 2 (2R,1'S) | >97:3 | [1][2] |

| Allyl bromide | LDA | 56-85 (combined) | excellent | [1] |

| Methyl iodide | LDA | 66-77 (combined) | good | [1] |

| Ethyl iodide | LDA | 66-77 (combined) | good | [1] |

| n-Butyl iodide | LDA | 66-77 (combined) | good | [1] |

| Benzyl bromide | LiHMDS | 90 | almost single diastereomer | [3] |

Logical Workflow for Diastereoselective α-Alkylation

Caption: Diastereoselective α-alkylation workflow.

Asymmetric Synthesis via Intramolecular Cyclization

This strategy involves the construction of the azetidine ring from an acyclic precursor, where the stereochemistry is controlled by a chiral auxiliary. A common approach is the intramolecular alkylation of a γ-halo-α-amino acid derivative.

Experimental Protocol: Asymmetric Synthesis of Azetidine-2-carboxylic Acid[5][6]

This protocol outlines a facile synthesis of both enantiomers of azetidine-2-carboxylic acid using α-methylbenzylamine as the chiral auxiliary.

Step 1: Synthesis of the Acyclic Precursor The synthesis starts from inexpensive starting materials to construct a γ-halo-α-amino ester bearing a chiral N-(α-methylbenzyl) group.

Step 2: Intramolecular Alkylation The acyclic precursor undergoes intramolecular cyclization to form the azetidine ring. This key step establishes the stereochemistry at the C2 position.

Step 3: Deprotection The chiral auxiliary and the ester protecting group are subsequently removed to afford the final enantiomerically pure azetidine-2-carboxylic acid.

Logical Relationship in Asymmetric Intramolecular Cyclization

Caption: Asymmetric synthesis via intramolecular cyclization.

Resolution of Racemates

The resolution of a racemic mixture of a 2-substituted azetidine-2-carboxylic acid derivative is a classical and often practical approach to obtain the pure enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Experimental Protocol: Resolution of (±)-1-Benzyl-azetidine-2-carboxylic Acid[7]

Step 1: Salt Formation Racemic 1-benzyl-azetidine-2-carboxylic acid is dissolved in a suitable solvent, such as ethanol. To this solution, a chiral resolving agent, for example, D-α-phenylethylamine, is added to form diastereomeric salts.

Step 2: Crystallization and Separation The solution is cooled to induce crystallization. One of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration.

Step 3: Liberation of the Enantiomerically Pure Acid The separated diastereomeric salt is treated with an acid to liberate the enantiomerically enriched 1-benzyl-azetidine-2-carboxylic acid. The pH is adjusted to precipitate the desired product, which is then collected. Recrystallization can be performed to enhance the enantiomeric purity.

Step 4: Debenzylation The N-benzyl group is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to yield the final (S)-azetidine-2-carboxylic acid.[4]

Quantitative Data for Resolution

| Racemic Substrate | Resolving Agent | Yield of (S)-enantiomer | Reference |

| 1-benzyl-azetidine-2-carboxylic acid | D-α-phenylethylamine | Not specified | [4] |

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. In the context of 2-substituted azetidine-2-carboxylic acids, lipase-catalyzed kinetic resolution of racemic esters is a powerful technique.

Experimental Protocol: Lipase-Catalyzed Hydrolysis for (S)-Azetidine-2-carboxylic Acid[8][9][10]

This protocol is part of an efficient route to (S)-azetidine-2-carboxylic acid starting from dimethyl (S)-(1'-methyl)benzylaminomalonate.

Step 1: Synthesis of the Racemic Ester A racemic mixture of the N-protected methyl azetidine-2-carboxylate is synthesized. In the cited example, a Krapcho dealkoxycarbonylation of a 2,2-dicarboxylate precursor leads to a diastereomeric mixture of monoesters.[5][6][7]

Step 2: Enzymatic Hydrolysis The mixture of diastereomeric esters is subjected to lipase-catalyzed hydrolysis. The lipase selectively hydrolyzes one of the enantiomers (in this case, the desired (2S,1'S)-monoester) to the corresponding carboxylic acid, leaving the other enantiomer largely unreacted.

Step 3: Separation and Deprotection The resulting carboxylic acid can be separated from the unreacted ester. Subsequent deprotection of the chiral auxiliary yields the enantiomerically pure (S)-azetidine-2-carboxylic acid.

Quantitative Data for Enzymatic Resolution

| Substrate Mixture | Enzyme | Yield of (S)-Azetidine-2-carboxylic Acid | Enantiomeric Excess (ee) | Reference |

| (2S,1'S)- and (2R,1'S)-monoesters | Lipase | 91% (from the mixture) | >99.9% | [5][6] |

Photochemical Synthesis

Recent advancements in photochemistry have opened new avenues for the synthesis of substituted azetidines. Direct photochemical modification of azetidine-2-carboxylic acids allows for the introduction of alkyl groups.

Experimental Protocol: Photochemical Alkylation of Azetidine-2-carboxylic Acid[11][12]

Step 1: Reaction Setup In a typical batch synthesis, the N-protected azetidine-2-carboxylic acid, an alkene (e.g., 4-vinylpyridine), a photocatalyst, and a base (e.g., LiOH·H₂O) are dissolved in a suitable solvent like DMF.

Step 2: Irradiation The reaction mixture is irradiated with light of a specific wavelength (e.g., 365 nm, 450 nm, or 660 nm) for a specified period.

Step 3: Workup and Purification After the reaction is complete, the product is isolated and purified, typically by HPLC. This method has also been adapted for flow chemistry, enabling larger-scale synthesis.[8][9]

Quantitative Data for Photochemical Alkylation

| Azetidine Substrate | Alkene | Photocatalyst | Yield (%) | Reference |

| Azetidine-2-carboxylic acid | 4-Vinylpyridine | Not specified | Varies with catalyst and wavelength | [8] |

Experimental Workflow for Photochemical Synthesis

Caption: Photochemical synthesis of 2-alkyl-azetidines.

Conclusion

The synthesis of chiral 2-substituted azetidine-2-carboxylic acids can be achieved through a variety of strategic approaches. The choice of method depends on factors such as the desired substituent, the required scale of the synthesis, and the availability of starting materials and reagents. Diastereoselective alkylation and asymmetric synthesis using chiral auxiliaries offer excellent stereocontrol. Resolution of racemates and enzymatic kinetic resolution provide practical routes to enantiomerically pure products. Emerging photochemical methods present novel and direct ways to functionalize the azetidine ring. This guide provides the foundational knowledge and practical details for researchers to select and implement the most suitable synthetic strategy for their specific needs in drug discovery and development.

References

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Alkyl Azetidines Via Batch and Flow Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Substituted Azetidine Carboxylic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural and chemical properties of substituted azetidine carboxylic acids have positioned them as a compelling scaffold in contemporary medicinal chemistry. Their inherent conformational rigidity, coupled with their ability to serve as proline analogues, has led to the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of substituted azetidine carboxylic acids, with a focus on their applications as STAT3 inhibitors, antimicrobial agents, and herbicides. The following sections detail the quantitative biological data, experimental protocols for key assays, and relevant biological pathways and discovery workflows.

Quantitative Biological Activity Data

The biological efficacy of various substituted azetidine carboxylic acids has been quantified across different therapeutic and agrochemical applications. The following tables summarize key activity data for STAT3 inhibition, antimicrobial effects, and herbicidal potency.

Table 1: STAT3 Inhibitory Activity of Substituted Azetidine-2-Carboxamides

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology. Certain (R)-azetidine-2-carboxamide derivatives have demonstrated potent and selective inhibition of STAT3.[1]

| Compound ID | STAT3 IC₅₀ (μM) | STAT1 IC₅₀ (μM) | STAT5 IC₅₀ (μM) | Cell Viability EC₅₀ (μM) (Cell Line) | Reference |

| 5a | 0.52 - 0.55 | 12.0 | 9.3 | - | [2][3] |

| 5o | 0.38 | >20 | >20 | - | [2][3] |

| 8i | 0.34 | - | - | - | [3] |

| 6f | 1.08 | >20 | 17.5 | - | [2] |

| 8q | 0.77 | >20 | >20 | 3.8 (MCF-7), 4.6 (MCF-10A) | [2] |

| 9k | 1.18 | >20 | >20 | 0.9 - 1.9 (MDA-MB-231/468) | [2][3] |

| 7g | - | - | - | 0.9 - 1.9 (MDA-MB-231/468) | [3] |

| 7e | - | - | - | 0.9 - 1.9 (MDA-MB-231/468) | [3] |

| 7f | - | - | - | 0.9 - 1.9 (MDA-MB-231/468) | [3] |

| 8p | - | - | - | 4.6 (MCF-7), 7.2 (MCF-10A) | [2] |

| H172 (9f) | 0.38 - 0.98 | >15.8 | >15.8 | - | [1] |

| H182 | 0.38 - 0.98 | >15.8 | >15.8 | - | [1] |

| H120 (8e) | 1.75 | - | - | - | [1] |

| H105 (8f) | 2.07 | - | - | - | [1] |

Table 2: Antimicrobial Activity of Substituted Azetidine Derivatives

The β-lactam ring, a core component of many azetidinone derivatives, is known for its antimicrobial properties. Various substituted azetidines have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

| Compound Series/ID | Test Organism | MIC (μg/mL) | Reference |

| 1(a-m) | Bacillus subtilis | 1.25 - 6.25 | [4] |

| Staphylococcus aureus | 1.25 - 6.25 | [4] | |

| Escherichia coli | 1.25 - 6.25 | [4] | |

| Klebsiella pneumoniae | 1.25 - 6.25 | [4] | |

| Aspergillus niger | 1.25 - 6.25 | [4] | |

| Aspergillus flavus | 1.25 - 6.25 | [4] | |

| Candida albicans | 1.25 - 6.25 | [4] | |

| Fusarium oxysporium | 1.25 - 6.25 | [4] | |

| M. tuberculosis H37Rv | 1.25 - 6.25 | [4] |

Table 3: Herbicidal Activity of Substituted Azetidinyl Carboxamides

Substituted azetidinyl carboxamides have been investigated as a novel class of herbicides targeting the acyl-ACP thioesterase (FAT) enzyme in plants.

| Compound Class | Target Weeds | Activity Level | Reference |

| Azetidinyl pyrazole carboxamides | Commercially important weed species | Promising in vivo efficacy | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in this guide.

Synthesis of (R)-Azetidine-2-Carboxamide STAT3 Inhibitors

This protocol outlines a general method for the synthesis of (R)-azetidine-2-carboxamide derivatives that have shown potent STAT3 inhibitory activity.

Step 1: Synthesis of tert-Butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate

-

Dissolve (R)-azetidine-2-carboxylic acid in a mixture of tetrahydrofuran (THF), methanol, and water.

-

Add sodium bicarbonate to the solution, followed by the addition of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product via column chromatography to yield tert-butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the ability of substituted azetidine carboxylic acids to inhibit the binding of STAT3 to its DNA response element.

1. Preparation of Nuclear Extracts:

- Culture NIH3T3/EGFR cells (fibroblasts overexpressing the EGF receptor) which contain active STAT1, STAT3, and STAT5.

- Stimulate the cells with epidermal growth factor (EGF).

- Harvest the cells and prepare nuclear extracts using a standard cell lysis and nuclear isolation protocol.